molecular formula C17H27NO2 B134599 4-(Decyloxy)benzamide CAS No. 156239-54-2

4-(Decyloxy)benzamide

Cat. No.: B134599
CAS No.: 156239-54-2
M. Wt: 277.4 g/mol
InChI Key: HROAZOWBCJDYFT-UHFFFAOYSA-N
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Description

4-(Decyloxy)benzamide is an organic compound with the CAS Number 156239-54-2 . It is a benzamide derivative characterized by a decyloxy chain, a structural feature it shares with several other biologically active research compounds. This molecular structure, which includes a long alkyl chain attached to a benzamide core, is often investigated in medicinal chemistry for its potential to interact with biological membranes and various protein targets. While specific mechanistic studies on this compound are limited, research on closely related this compound derivatives provides insight into its potential research value. For instance, structural analogs have been synthesized and studied for their diverse biological activities. These include N-(3-acetylphenyl)-4-(decyloxy)benzamide and 4-(Decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide , which are typically used in pharmaceutical and biochemical research. Such compounds are often explored as key intermediates in the synthesis of more complex molecules or as tool compounds for probing biological pathways. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all necessary safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-decoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROAZOWBCJDYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597124
Record name 4-(Decyloxy)benzamide
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Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156239-54-2
Record name 4-(Decyloxy)benzamide
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Record name 4-(Decyloxy)benzamide
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Record name Benzamide, 4-(decyloxy)
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Advanced Spectroscopic and Structural Characterization of 4 Decyloxy Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-(Decyloxy)benzamide, ¹H and ¹³C NMR spectroscopies, along with two-dimensional techniques, are employed to map the proton and carbon environments and their connectivities.

Proton (¹H) NMR Spectral Analysis for Molecular Environment Determination

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the amide protons, and the protons of the decyloxy aliphatic chain.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating decyloxy group are shielded and appear upfield, while the protons ortho to the electron-withdrawing benzamide (B126) group are deshielded and appear downfield. The amide protons (CONH₂) usually appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The decyloxy chain gives rise to a series of signals in the upfield region. The triplet corresponding to the methylene (B1212753) group attached to the ether oxygen (O-CH₂) is found at a characteristic downfield position compared to the other methylene groups due to the deshielding effect of the oxygen atom. The terminal methyl group (-CH₃) of the decyl chain appears as a triplet at the most upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (ortho to -CONH₂) ~7.8 Doublet
Aromatic H (ortho to -O(CH₂)₉CH₃) ~6.9 Doublet
Amide (-CONH₂) ~5.5 - 7.5 Broad Singlet
Methylene (-OCH₂) ~4.0 Triplet
Methylene (-OCH₂CH₂ -) ~1.8 Quintet
Methylene (-(CH₂)₇-) ~1.5 - 1.2 Multiplet

Carbon (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal.

The spectrum shows a signal for the carbonyl carbon (C=O) of the amide group in the highly deshielded region, typically around 165-170 ppm. The aromatic carbons exhibit signals in the range of approximately 114 to 163 ppm. The carbon atom attached to the oxygen of the decyloxy group (C-O) is the most deshielded among the aromatic carbons, while the carbon attached to the amide group (C-CONH₂) also shows a distinct downfield shift. The carbons of the long decyloxy chain are observed in the upfield region of the spectrum, from roughly 14 to 70 ppm. The chemical shift of the carbon directly bonded to the ether oxygen (-OCH₂) is typically found around 68 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (-C =O) ~168
Aromatic C -O ~162
Aromatic C -H (ortho to -O(CH₂)₉CH₃) ~114
Aromatic C -H (ortho to -CONH₂) ~129
Aromatic C -CONH₂ ~125
Methylene (-OC H₂) ~68
Methylene (-(CH₂)₈-) ~22-32

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC) for Connectivities

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons. Key expected correlations include the coupling between the ortho and meta protons on the aromatic ring and, crucially, the sequential couplings between the adjacent methylene groups along the entire decyloxy chain, starting from the -OCH₂- group down to the terminal methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.0 ppm would show a cross-peak with the carbon signal at ~68 ppm, confirming their assignment to the -OCH₂- group. Similarly, each aromatic proton signal would be correlated with its directly attached aromatic carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and ether functional groups, as well as the aromatic ring and aliphatic chain. The key vibrational frequencies are indicative of the specific bonds within the molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amide (N-H) Symmetric & Asymmetric Stretching 3150 - 3350
Aliphatic (C-H) Stretching 2850 - 2960
Amide (C=O) Stretching (Amide I band) 1640 - 1680
Amide (N-H) Bending (Amide II band) 1550 - 1640
Aromatic (C=C) Stretching 1450 - 1600
Ether (C-O-C) Asymmetric Stretching 1240 - 1260

Analysis of Amide and Ether Linkage Vibrations

A more detailed examination of the FT-IR spectrum provides specific insights into the critical amide and ether linkages.

Amide Linkage: The primary amide group (-CONH₂) is identified by several distinct bands. The N-H stretching vibrations typically appear as two sharp bands in the region of 3150-3350 cm⁻¹. The strong absorption band around 1640-1680 cm⁻¹, known as the Amide I band, is primarily due to the C=O stretching vibration. The Amide II band, found between 1550-1640 cm⁻¹, arises from the N-H bending vibration coupled with C-N stretching. The presence and positions of these bands are definitive proof of the amide functional group.

Ether Linkage: The aryl-alkyl ether linkage is confirmed by a strong, characteristic C-O-C asymmetric stretching vibration, which is typically observed in the 1240-1260 cm⁻¹ range. A corresponding symmetric C-O-C stretching vibration is expected to appear as a weaker band around 1020-1050 cm⁻¹. The presence of these two distinct bands provides clear evidence for the decyloxy group attached to the benzene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound. Through various ionization techniques, it provides data on the compound's molecular weight and offers insights into its structure via fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing moderately polar molecules like this compound without causing significant fragmentation. In positive ion mode, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. Adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, may also be observed, depending on the purity of the solvents and additives used.

While ESI is a soft ionization method, fragmentation can be induced in the collision cell of the mass spectrometer (Collision-Induced Dissociation, CID). The fragmentation of N-benzyl-substituted benzamides and related structures has been studied, providing a framework for predicting the behavior of this compound. nih.gov The primary fragmentation pathways would likely involve the cleavage of the ether bond and the amide group. Common fragmentation patterns for related benzamides often involve the loss of the amide group or cleavage at the ether linkage. nih.govmdpi.com

Table 1: Expected ESI-MS Data for this compound

Ion Species Expected m/z
[M+H]⁺ 278.21
[M+Na]⁺ 300.19
[M+K]⁺ 316.17

(Note: m/z values are calculated based on the monoisotopic mass of C₁₇H₂₇NO₂)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which is crucial for unambiguously determining its elemental composition. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₇H₂₇NO₂), HRMS can confirm the presence of the correct number of carbon, hydrogen, nitrogen, and oxygen atoms. The measured exact mass is typically compared to the calculated theoretical mass, with a very small mass error (usually in the parts-per-million, or ppm, range) confirming the compound's identity. This method is routinely used to characterize newly synthesized benzamide derivatives. mdpi.commdpi.com

Table 2: HRMS Data for this compound

Molecular Formula Ion Species Calculated Exact Mass

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers unparalleled insight into the precise three-dimensional structure of a compound in its solid, crystalline form. This includes bond lengths, bond angles, and the arrangement of molecules relative to one another (crystal packing).

Single-Crystal X-ray Diffraction Analysis of this compound and Analogues

Single-crystal X-ray diffraction analysis provides the most definitive structural information. While a specific structure for this compound is not available, detailed analysis of its close analogue, 4-(hexyloxy)benzamide, reveals key structural features that are directly comparable. nih.gov

Table 3: Crystallographic Data for the Analogue 4-(Hexyloxy)benzamide

Parameter Value
Chemical Formula C₁₃H₁₉NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.918(3)
b (Å) 5.045(1)
c (Å) 18.232(4)
β (°) 108.75(3)
Volume (ų) 1211.1(5)
Z 4

(Data sourced from a study on 4-(hexyloxy)benzamide) nih.gov

Investigation of Polymorphism and Crystal Disorder

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in benzamide and its derivatives. nih.govresearchgate.netlincoln.ac.uk The parent compound, benzamide, is known to have at least four polymorphs, with the different forms arising from variations in crystallization conditions such as solvent or temperature. researchgate.net These polymorphs can differ in their physical properties.

Disorder is also a common feature in benzamide crystals, where molecules or parts of molecules may occupy multiple positions within the crystal lattice. nih.gov This can complicate structure determination. In some cases, substitution on the phenyl ring has been shown to suppress this disorder. nih.gov Given the flexibility of the decyloxy chain in this compound, the potential for conformational disorder in the alkyl chain is high. Different arrangements of the alkyl chains could lead to different packing motifs and potentially different polymorphs.

Electron Diffraction Data for Crystal Structure Analysis

Electron diffraction is a powerful technique for determining the crystal structures of materials, especially for very small, nanometer-sized crystals that are not suitable for single-crystal X-ray diffraction. scienceopen.com The technique of automated electron diffraction tomography (ADT) has been successfully applied to solve the crystal structures of organic compounds, including oligo-p-benzamides. nih.govresearchgate.net

This method involves collecting a series of electron diffraction patterns as the crystal is tilted, and then reconstructing the three-dimensional diffraction volume. researchgate.net From this data, the unit cell parameters can be determined, and the structure can be solved and refined. researchgate.net For complex molecules like benzamide derivatives that may only form nanocrystals, electron diffraction provides a viable path to obtaining crucial solid-state structural information. scienceopen.com

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond the foundational spectroscopic methods, a suite of other advanced analytical techniques is employed to build a complete profile of this compound. These methods provide critical data on the compound's thermal stability, purity, and electronic properties, which are essential for its application in materials science and pharmaceutical research.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

For this compound, TGA reveals its stability profile and decomposition pathway. While specific experimental data for this exact compound is not widely published, the thermal behavior can be inferred from analyses of related structures, such as benzamide and polymers containing amide linkages. researchgate.netresearchgate.net The analysis would typically show a multi-stage decomposition process. The initial weight loss at lower temperatures would correspond to the cleavage and volatilization of the C10H21 decyl alkyl chain. The second, higher-temperature weight loss stage would be associated with the degradation of the more stable aromatic benzamide core. researchgate.net The temperature at which 5% weight loss occurs (Td5) is a key parameter for assessing the onset of significant thermal degradation. researchgate.net High thermal stability is often indicated by a high char yield at elevated temperatures (e.g., 800 °C). researchgate.net

Table 1: Predicted Thermal Decomposition Events for this compound via TGA

Temperature Range (°C) Predicted Event Associated Structural Moiety
~200 - 350 Initial Decomposition / Volatilization Decyloxy Alkyl Chain
~350 - 500 Major Decomposition Benzamide Core Structure

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. sigmaaldrich.com It is indispensable for assessing the purity of this compound, identifying impurities, and analyzing its presence in complex mixtures.

In a typical LC-MS analysis, a reversed-phase HPLC column (e.g., C18) would be used to separate this compound from any starting materials, by-products, or degradation products. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. Due to its long alkyl chain, this compound is expected to be well-retained on such a column.

Following chromatographic separation, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the molecule would be expected to readily form a protonated molecular ion [M+H]+. High-resolution mass spectrometry can confirm the elemental composition of the parent ion with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern that confirms the structure and helps in the identification of unknown related substances. nih.gov The fragmentation would likely involve cleavage of the ether bond and fragmentation of the amide group, similar to patterns observed for benzamide itself. hmdb.ca

Table 2: Expected Ions for this compound in LC-MS Analysis (Positive ESI Mode)

Ion Notation Description Predicted m/z
[M+H]+ Protonated Molecular Ion 278.21
[M+Na]+ Sodium Adduct 300.19
[C7H6NO]+ Fragment from ether bond cleavage 120.04

Note: m/z (mass-to-charge ratio) values are calculated based on monoisotopic masses.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. shu.ac.uk For this compound, the absorption of UV light is governed by the benzamide portion of the molecule, which acts as a chromophore (a light-absorbing group).

The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the benzene ring and the carbonyl group, as well as the non-bonding (n) electrons of the oxygen and nitrogen atoms. uzh.chyoutube.com Two primary types of electronic transitions are anticipated:

π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. youtube.com They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands. For the benzamide chromophore, these transitions are expected to occur in the shorter wavelength UV region. nist.gov

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (from the carbonyl oxygen or amide nitrogen) to a π* anti-bonding orbital. youtube.com These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. shu.ac.uk

The decyloxy group (-OC10H21), with its oxygen atom's lone pairs of electrons adjacent to the benzene ring, acts as an auxochrome. This group can influence the absorption spectrum by donating electron density to the aromatic ring, which may cause a slight shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect) compared to unsubstituted benzamide. nist.gov

Table 3: Predicted Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region (nm) Molar Absorptivity (ε)
π → π* Benzene Ring / Carbonyl Group ~200 - 280 High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk

Note: The data is based on the known spectral properties of the benzamide chromophore and general principles of UV-Vis spectroscopy. shu.ac.uknist.gov

Computational and Theoretical Studies on 4 Decyloxy Benzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties for 4-(Decyloxy)benzamide.

Before any properties can be accurately calculated, it is essential to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the coordinates of the atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has a long decyloxy chain, multiple conformations (spatial arrangements of atoms) are possible due to rotation around single bonds.

Conformational analysis is performed to identify the most stable conformer, known as the global minimum. This typically involves systematically rotating key dihedral angles, such as those around the C-O ether bond and within the decyloxy chain, and performing a geometry optimization at each step. arxiv.org DFT methods, such as B3LYP combined with a basis set like 6-311G(d), are commonly used for this purpose. rsc.orgnih.gov The resulting optimized geometry provides key structural parameters.

Table 1: Representative Predicted Geometric Parameters for the Optimized Structure of the this compound Core This table presents typical bond lengths and angles for the core structure of benzamide (B126) derivatives, as would be predicted by DFT calculations. Actual values for this compound would require a specific calculation.

Parameter Atoms Involved Predicted Value Bond Length C=O (Amide) ~1.24 Å Bond Length C-N (Amide) ~1.36 Å Bond Length C-O (Ether) ~1.37 Å Bond Angle O=C-N ~122° Dihedral Angle Aromatic Ring - Amide Plane ~25-30°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the decyloxy group, which act as electron-donating moieties. researchgate.net Conversely, the LUMO is anticipated to be centered on the benzamide portion, particularly the carbonyl group, which is electron-withdrawing. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. semanticscholar.org

Table 2: Representative FMO Properties for a 4-Alkoxybenzamide Derivative Predicted by DFT This table illustrates typical values obtained from FMO analysis for molecules similar to this compound.

Property Predicted Value (eV) HOMO Energy -6.2 eV LUMO Energy -1.0 eV HOMO-LUMO Gap (ΔE) 5.2 eV

DFT provides a reliable method for predicting various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. ruc.dk By calculating the theoretical NMR spectra for different possible isomers or conformers, one can compare them to experimental data to confirm the correct structure. youtube.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Each calculated vibrational mode can be animated to visualize the atomic motions, aiding in the assignment of experimental IR bands to specific functional groups, such as the C=O stretch of the amide, the N-H stretches, and the C-O-C stretch of the ether linkage. rsc.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comarxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comrsc.org For this compound, the main absorptions are expected to be π → π* transitions within the aromatic system.

Table 3: Representative Predicted Spectroscopic Data for this compound This table shows examples of how spectroscopic data would be presented from DFT and TD-DFT calculations.

Spectroscopy Parameter Predicted Value ¹³C NMR Chemical Shift (C=O) ~168 ppm IR Vibrational Frequency (C=O stretch) ~1690 cm⁻¹ IR Vibrational Frequency (N-H stretch) ~3400, 3500 cm⁻¹ UV-Vis λmax (π → π*) ~285 nm

DFT is a powerful tool for elucidating the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with each step of a reaction. This provides deep insight into reaction feasibility, kinetics, and selectivity.

For benzamide derivatives, DFT has been used to study various transformations, including transition-metal-catalyzed C-H activation and annulation reactions to form complex heterocyclic structures like isoquinolinones. rsc.orgnih.govacs.org For a hypothetical annulation reaction involving this compound, DFT calculations could be used to:

Model the interaction of the reactant with a catalyst. rsc.org

Calculate the energy barriers for key steps like C-H bond cleavage, insertion of another reactant molecule, and reductive elimination to form the final product. rsc.org

Explain the regioselectivity of the reaction by comparing the activation energies of different possible reaction pathways. nih.gov

These studies are crucial for optimizing reaction conditions and designing new synthetic methodologies.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a molecule with a flexible tail like this compound, MD simulations are particularly useful for exploring its vast conformational landscape in a condensed phase (e.g., in a solvent like water or an organic solvent). rsc.org Unlike the gas-phase or implicit solvent models often used in DFT, MD explicitly models the surrounding solvent molecules, offering a more realistic representation of the system.

MD simulations can be used to:

Investigate how the flexible decyloxy chain folds and moves in solution.

Study the solvation of the molecule, including the formation of hydrogen bonds between the amide group and solvent molecules.

Simulate the behavior of this compound at an interface, such as a lipid bilayer or a solid surface, to understand its orientation and interactions.

Reveal the relative populations of different conformers at a given temperature, providing a more dynamic and statistically relevant picture than DFT alone. acs.org

By combining the electronic detail from DFT with the dynamic insights from MD, researchers can build a comprehensive understanding of the structure, properties, and behavior of this compound at the molecular level.

Compound Index

Compound NameThis compound

Dynamic Behavior of Alkyl Chains and Amide Moiety

Molecular dynamics (MD) simulations offer insights into the conformational flexibility and movement of different parts of a molecule over time. In this compound, the two key regions of interest are the long, flexible decyloxy alkyl chain and the rigid, polar benzamide moiety.

The ten-carbon alkyl chain (decyloxy group) is characterized by significant conformational freedom due to the rotation around its carbon-carbon single bonds. The length and branching of alkyl chains are known to influence the physical and chemical properties of molecules. patsnap.com MD simulations can map the energy landscape of these conformations, revealing the most stable (lowest energy) arrangements and the energy barriers between them. patsnap.comsemanticscholar.org For the decyloxy chain, simulations would likely show a high degree of flexibility, allowing it to adopt various folded or extended conformations. This dynamic behavior is crucial for its interaction with hydrophobic pockets in biological receptors. The incorporation of amide-containing alkyl chains in other molecular structures has been shown to modulate self-assembly and solid-state morphology through intermolecular hydrogen bonding. acs.org

Molecular Docking and Receptor Binding Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a protein target.

While specific docking studies targeting this compound are not extensively documented in publicly available literature, research on analogous benzamide derivatives provides a clear picture of their potential binding modes. For instance, benzamide derivatives have been studied as inhibitors for various protein targets, including the bacterial cell division protein FtsZ and the human enzyme Topoisomerase IIα. nih.govresearchgate.net

Docking simulations typically place the benzamide portion of the molecule within the active site of the protein, where the amide group can act as both a hydrogen bond donor and acceptor. mdpi.comresearchgate.net The aromatic ring often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov The long decyloxy chain would be predicted to occupy a hydrophobic channel or pocket extending from the primary binding site, forming van der Waals interactions with nonpolar residues. nih.gov Studies on aryl benzamide derivatives as modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) have shown that these molecules can stabilize in "linear" and "arc" configurations within the binding site. nih.gov

Following the prediction of a binding pose, the strength of the interaction is quantified by calculating a binding energy or docking score. researchgate.netresearchgate.net These scores estimate the free energy of binding (ΔG), with more negative values indicating a more favorable interaction. nih.gov The calculations consider various energy components, including electrostatic interactions, van der Waals forces, and the energy penalty of conformational changes upon binding. nih.gov

Analysis of the docked complex reveals the key amino acid residues that contribute most to the binding affinity. For benzamide derivatives targeting Topoisomerase IIα, molecular docking has identified crucial hydrogen bonds with DNA bases (such as DG13) and interactions with amino acids like MET762 and TYR805. researchgate.net Similarly, for benzamide analogues inhibiting the FtsZ protein, key hydrogen bond interactions were observed with residues such as Val 207, Asn 263, and Leu 209. nih.gov These specific interactions are critical for the ligand's potency and selectivity.

Table 1: Example of Predicted Binding Energies and Interacting Residues for Benzamide Derivatives with Topoisomerase IIα (Note: This data is from related benzamide compounds and serves as an illustrative example for the types of interactions this compound might form.) researchgate.net

CompoundBinding Energy (kcal/mol)Key Interacting Residues/DNAInteraction Type
Etoposide (Reference) -114.71DG13Hydrogen Bond
Benzamide Derivative 1 -95.89DA12, DG13, MET762Hydrogen Bond, van der Waals
Benzamide Derivative 2 -101.45DC8, DT9, GLY462Hydrogen Bond, van der Waals
Benzamide Derivative 3 -110.23DG10, DA12, TYR805Hydrogen Bond, Pi-Alkyl

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com

To develop a QSAR model, a dataset of compounds with known activities (e.g., inhibitory concentration, IC₅₀) is required. For each compound, a set of numerical values, known as molecular descriptors, are calculated. frontiersin.org These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. stmjournals.com Statistical techniques, like multiple linear regression (MLR), are then used to create an equation that predicts the activity based on the most relevant descriptors. mdpi.com

For series of benzamide derivatives, statistically significant 3D-QSAR models have been developed. nih.govnih.gov The predictive power of a QSAR model is assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov A high Q² value (typically > 0.6) indicates a robust and predictive model. mdpi.com For example, a 3D-QSAR study on benzamide analogues as FtsZ inhibitors yielded a model with an R² of 0.8319 and a Q² of 0.6213, indicating good predictive ability. nih.gov Another study on aryl benzamide derivatives produced an optimal CoMSIA model with a Q² of 0.70 and a predicted R² of 0.87. nih.gov

Table 2: Example of Statistical Validation Parameters for QSAR Models of Benzamide Derivatives

Model TypeTargetR² (Correlation Coefficient)Q² (Cross-validated Coefficient)Reference
3D-QSAR (ADHRR.1682) FtsZ Protein0.830.67 (Test Set R²) nih.gov
CoMSIA mGluR50.890.70 nih.gov
MLR GlyT10.820.79 mdpi.com

Identification of Physicochemical Descriptors Influencing Mechanistic Outcomes

A key outcome of QSAR modeling is the identification of the most important physicochemical descriptors that influence biological activity. nih.gov This provides valuable insights into the mechanism of action. For various classes of drugs, descriptors related to lipophilicity (e.g., logP), electronic charge distribution, and hydrogen bonding capacity are often found to be critical. nih.govh1.co

Supramolecular Chemistry and Crystal Engineering of 4 Decyloxy Benzamide Derivatives

Hydrogen Bonding Networks in Crystalline Architectures

The primary organizing force in the crystal structure of 4-(Decyloxy)benzamide and its derivatives is the robust and directional hydrogen bond, particularly involving the amide functional group. This group acts as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of predictable and stable supramolecular synthons.

Analysis of Amide-Amide Interactions (e.g., C(4) Chains)

The most prevalent supramolecular motif in the crystal structures of primary amides, including benzamide (B126) derivatives, is the catemeric chain connected by N-H···O hydrogen bonds. nih.govresearchgate.net This is commonly described using graph-set notation as a C(4) chain. In this arrangement, the amide group of one molecule donates a hydrogen bond from its N-H group to the carbonyl oxygen of a neighboring, translationally-related molecule. This head-to-tail arrangement propagates, typically along a crystallographic axis, to form infinite one-dimensional ribbons or chains. nih.gov

The stability and geometry of this C(4) chain are highly predictable. The formation of these chains is a primary driver in the crystallization process, creating a robust backbone from which the rest of the molecular structure is organized. For this compound, this hydrogen-bonded chain constitutes the fundamental structural element of the crystal lattice.

Characterization of Intermolecular N-H···O and C-H···O Hydrogen Bonds

The principal intermolecular interaction is the N-H···O hydrogen bond that defines the C(4) chain. The geometric parameters of these bonds are characteristic of strong hydrogen bonds, with typical N···O distances falling in the range of 2.9 to 3.1 Å and N-H···O angles being close to linear (160-180°).

In addition to the strong amide-amide interactions, weaker C-H···O hydrogen bonds often play a crucial secondary role in stabilizing the three-dimensional crystal packing. These interactions can involve hydrogen atoms from the aromatic ring or the aliphatic decyloxy chain acting as donors, and the amide carbonyl oxygen acting as an acceptor. These weaker bonds help to link the primary C(4) chains together, creating a more cohesive and stable crystalline network.

Table 1: Representative Geometric Parameters for Hydrogen Bonds in Benzamide-like Crystal Structures
Interaction TypeDonor (D) - H ... Acceptor (A)Typical D···A Distance (Å)Typical D-H···A Angle (°)
Amide-AmideN-H···O=C2.90 - 3.10160 - 180
Aromatic C-HCar-H···O=C3.20 - 3.60130 - 160
Aliphatic C-HCali-H···O=C3.30 - 3.80120 - 150

π-π Stacking Interactions and Molecular Packing

Aromatic Ring Stacking Motifs and Their Influence on Crystal Stability

In the crystal lattice of this compound, the aromatic rings of adjacent molecules, often belonging to neighboring C(4) chains, arrange themselves to engage in stabilizing π-π interactions. These interactions are typically not a perfectly cofacial sandwich-type arrangement but are offset or parallel-displaced. This geometry helps to mitigate electrostatic repulsion between the electron clouds of the rings while maximizing attractive dispersion forces.

The stability conferred by these interactions helps to lock the C(4) chains into a specific three-dimensional arrangement. The strength and geometry of the stacking are sensitive to the electronic properties of substituents on the ring. The electron-donating decyloxy group can enhance the π-electron density of the ring, which may modulate the stacking energy and preferred geometry. researchgate.net

Table 2: Typical Geometries of π-π Stacking Interactions in Aromatic Systems
ParameterDescriptionTypical Value Range
Centroid-to-Centroid DistanceThe distance between the geometric centers of two interacting aromatic rings.3.5 - 4.0 Å
Slip AngleThe angle between the normal of one ring plane and the vector connecting the two centroids.15 - 30°
Interplanar DistanceThe perpendicular distance between the planes of the two parallel-displaced rings.3.3 - 3.6 Å

Influence of Alkyl Chains on Packing Efficiency and Inter-molecular Distances

The presence of long alkyl chains like the decyloxy group is a well-established strategy in crystal engineering to induce layered structures. acs.org In the case of this compound, the molecules arrange into lamellar or sheet-like structures. Within these sheets, the aromatic heads, stabilized by hydrogen bonds and π-π stacking, form a rigid core. The decyloxy tails extend outwards from this core.

Cocrystallization and Multi-component Solid Forms

Cocrystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of molecular solids. For this compound, forming cocrystals, particularly with dicarboxylic acids, provides a versatile platform for creating novel supramolecular architectures with tailored properties.

Design Principles for Cocrystals with Coformers (e.g., Dicarboxylic Acids)

The design of cocrystals involving this compound and dicarboxylic acids is primarily guided by the principles of hydrogen bonding and supramolecular synthons. The benzamide group of this compound possesses both hydrogen bond donor (-NH2) and acceptor (C=O) sites, making it an excellent candidate for forming robust and predictable hydrogen-bonded networks with complementary molecules like dicarboxylic acids.

The primary amide functionality can form a variety of supramolecular synthons. A common and highly predictable interaction is the heterosynthon formed between the carboxylic acid group of the coformer and the amide group. Specifically, the acidic proton of the carboxylic acid can form a strong O-H···O=C hydrogen bond with the carbonyl oxygen of the benzamide, while one of the N-H protons of the amide can simultaneously form an N-H···O=C hydrogen bond with the carbonyl oxygen of the carboxylic acid, resulting in a robust R22(8) ring motif.

Coformer TypePotential Supramolecular Synthon with this compoundExpected Structural Outcome
Short-chain linear dicarboxylic acids (e.g., oxalic, succinic)R22(8) heterosynthonFormation of discrete multi-component adducts or simple linear tapes.
Long-chain linear dicarboxylic acids (e.g., adipic, sebacic)R22(8) heterosynthonPotential for layered structures, with interdigitation of decyloxy chains.
Unsaturated dicarboxylic acids (e.g., fumaric, maleic)R22(8) heterosynthonThe geometry of the coformer can dictate the overall topology of the network.
Aromatic dicarboxylic acids (e.g., terephthalic, isophthalic)R22(8) heterosynthon and potential for π-π stackingFormation of more rigid, extended networks, potentially with porous structures.

Impact of Hydrogen Bond Donor/Acceptor Ratios on Cocrystal Formation

The stoichiometry of cocrystal formation is often governed by the balance of hydrogen bond donors and acceptors between the constituent molecules. In the case of this compound, the primary amide group provides two hydrogen bond donors (N-H) and one primary acceptor (C=O, though the oxygen in the decyloxy group can also act as a weak acceptor). A dicarboxylic acid offers two strong hydrogen bond donors (-COOH) and four potential acceptors (two C=O and two -OH oxygens).

A 1:1 molar ratio of this compound to a dicarboxylic acid would result in an imbalance of donors and acceptors. However, crystal structures often accommodate such imbalances through the formation of multi-point recognition patterns or by incorporating solvent molecules. A more common outcome for benzamide-dicarboxylic acid systems is the formation of a 2:1 adduct, where two benzamide molecules interact with one dicarboxylic acid. In such an arrangement, each carboxylic acid group can form a heterosynthon with a benzamide molecule, leading to a charge-balanced and hydrogen-bond saturated assembly.

Studies on related benzamide derivatives have shown that a deviation from the ideal donor-to-acceptor ratio can increase the likelihood of forming solvates or hydrates, where the solvent molecule helps to satisfy the hydrogen bonding capacity of the components. rsc.org Therefore, the crystallization conditions, including the choice of solvent, can significantly influence the final solid form of a this compound-dicarboxylic acid system. The interplay between the robust amide-acid heterosynthon and the weaker, but still significant, van der Waals interactions of the long alkyl chains will ultimately dictate the most stable packing arrangement.

Molecular Self-Assembly and Ordered Structures

The amphiphilic character of this compound makes it a prime candidate for molecular self-assembly into a variety of ordered supramolecular structures in different environments. The driving forces for this assembly are a combination of directional hydrogen bonding between the benzamide head groups and weaker, non-directional van der Waals forces between the decyloxy tails.

Formation of Supramolecular Gels and Assemblies

Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. This compound and its derivatives are expected to be effective organogelators due to the combination of strong, directional hydrogen bonding from the amide group and the van der Waals interactions of the long alkyl chain.

The self-assembly process typically begins with the formation of one-dimensional fibrous structures through hydrogen bonding between the benzamide moieties. These primary fibers can then entangle or bundle together to form the larger, three-dimensional network characteristic of a gel. The length and nature of the alkyl chain are critical in this process. The decyloxy tail of this compound provides the necessary van der Waals interactions to promote the aggregation of the hydrogen-bonded chains and to ensure insolubility in certain organic solvents, which is a prerequisite for gelation.

The choice of solvent is also a crucial factor. Solvents that can effectively solvate the gelator molecules will prevent the necessary self-assembly for gel formation. In contrast, solvents in which the gelator has limited solubility at room temperature but becomes soluble upon heating are often ideal for forming thermoreversible gels. Upon cooling, the decreased solubility drives the self-assembly and subsequent gelation. The specific morphology of the self-assembled structures, such as tapes, ribbons, or fibers, will depend on the intricate balance of intermolecular forces and the interaction with the solvent.

FactorInfluence on Gelation
Hydrogen BondingPrimary driving force for the initial one-dimensional self-assembly of gelator molecules.
Van der Waals InteractionsPromoted by the decyloxy chain, these interactions lead to the aggregation of primary fibers into a 3D network.
SolventThe solubility of the gelator in the solvent is critical; poor solubility at low temperatures and good solubility at high temperatures often leads to thermoreversible gels.
TemperatureCan be used as a stimulus to trigger the dissolution and re-assembly of the gelator molecules.

Self-organization Principles in Hybrid Materials (e.g., Metal Complexes)

The benzamide moiety of this compound can also act as a ligand for metal ions, opening up the possibility of creating hybrid organic-inorganic materials with ordered structures. The oxygen atom of the carbonyl group and potentially the nitrogen atom of the amide group can coordinate with metal centers. The specific coordination mode will depend on the nature of the metal ion, the solvent, and the presence of other competing ligands.

The self-organization of these metal complexes is driven by the interplay of the coordination bonds, hydrogen bonding, and the hydrophobic interactions of the decyloxy chains. The coordination of metal ions can act as a template, directing the assembly of the this compound ligands into specific geometries, such as discrete multinuclear complexes, one-dimensional coordination polymers, or even two- or three-dimensional metal-organic frameworks (MOFs).

Mechanistic Investigations of 4 Decyloxy Benzamide and Alkoxybenzamide Derivatives

Molecular Mechanism of Hepatitis B Virus (HBV) Capsid Assembly Modulation

4-(Decyloxy)benzamide belongs to a class of compounds known as capsid assembly modulators (CAMs) that interfere with the normal formation of the HBV nucleocapsid. The HBV core protein (Cp) is the primary target of these molecules. Under normal circumstances, 120 copies of Cp dimers assemble around the viral pregenomic RNA (pgRNA) and the viral polymerase to form a replication-competent nucleocapsid nih.gov. This compound and related benzamide (B126) derivatives disrupt this process by binding to the core protein dimers, which induces conformational changes and leads to an aberrant assembly pathway.

Specific Binding to HBV Core Protein Pockets (e.g., HAP Pocket)

The primary binding site for this compound and other benzamide-based CAMs on the HBV core protein is a hydrophobic pocket located at the interface between two Cp dimers, known as the heteroaryldihydropyrimidine (HAP) pocket nih.govnih.gov. This pocket is crucial for the protein-protein interactions that drive capsid assembly nih.gov.

Molecular docking studies have elucidated the specific interactions between benzamide derivatives and the amino acid residues within the HAP pocket. These interactions are predominantly hydrophobic in nature, which is consistent with the lipophilic character of the decyloxy- tail of this compound. Key residues identified as being critical for the binding of benzamide derivatives and for capsid assembly include:

Tyrosine 118 (Tyr118) : The phenyl ring of this residue can form a π-π stacking interaction with the benzene (B151609) ring of the benzamide moiety jst.go.jp.

Tryptophan 102 (Trp102) , Leucine 140 (Leu140) , and Threonine 128 (Thr128) : The amide group of the benzamide can form hydrogen bonds with the nitrogens of Trp102 and Leu140, and the oxygen of Thr128 jst.go.jp.

Valine 124 (V124) : This residue is a key component of the HAP pocket wall. Mutations to this residue can alter the size and shape of the pocket, thereby affecting the binding of CAMs nih.gov.

Proline 25 (P25) , Threonine 33 (T33) , and Isoleucine 105 (I105) : Substitutions at these positions have been shown to confer resistance to multiple types of CAMs, highlighting their importance in the drug-binding site nih.gov.

The binding of this compound within the HAP pocket strengthens the interaction between Cp dimers, but in a way that leads to a misdirected and non-productive assembly process nih.gov.

Induction Mechanism of Empty Capsid Formation

The binding of this compound to the HAP pocket induces allosteric conformational changes in the core protein dimers nih.govplos.org. This alteration in protein shape is believed to accelerate the assembly of core proteins into capsid-like structures. However, this rapid assembly occurs without the necessary packaging of the pgRNA and the viral polymerase nih.govnih.gov. The resulting particles are morphologically similar to normal capsids but are "empty" as they lack the viral genome and replication machinery nih.govnih.govnih.gov.

Two primary mechanisms have been proposed for how benzamide derivatives lead to the formation of these empty capsids:

Depletion of Assembly-Competent Dimers : The accelerated self-assembly of core protein dimers into empty capsids effectively sequesters them, making them unavailable for the proper encapsidation of the pgRNA-polymerase complex nih.gov.

Geometric Alteration of Dimer Interactions : The binding of the modulator may alter the geometry of the core protein dimers in such a way that they can still assemble with each other, but are no longer capable of properly interacting with and packaging the pgRNA-polymerase complex nih.gov.

These empty capsids are non-infectious and represent a dead-end for the viral replication cycle.

Molecular Basis for Disruption of Nucleocapsid Assembly

The proper assembly of the nucleocapsid is a highly regulated process that begins with the binding of the viral polymerase to a specific stem-loop structure on the 5' end of the pgRNA, known as the epsilon (ε) signal nih.govnih.gov. This pgRNA-polymerase complex then serves as the nucleation point for the assembly of core protein dimers around it nih.gov.

This compound disrupts this critical step by preventing the formation of pgRNA-containing nucleocapsids nih.gov. By promoting the premature and rapid assembly of empty capsids, the compound effectively outcompetes the pgRNA-polymerase complex for the available core protein dimers. As a result, the viral genetic material is not packaged, and the subsequent steps of reverse transcription and viral DNA synthesis are aborted nih.gov.

Furthermore, some studies suggest that certain core protein allosteric modulators can also induce the disassembly of already formed nucleocapsids, further contributing to the disruption of the viral life cycle plos.orgnih.gov. This dual mechanism of inhibiting formation and promoting disassembly of nucleocapsids makes these compounds potent antiviral agents.

Mechanistic Inhibition of Bacterial Cell Division Protein FtsZ

Alkoxybenzamide derivatives, including this compound, have demonstrated antibacterial properties by targeting a fundamental process in bacterial physiology: cell division. The key target of these compounds is the Filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin. FtsZ is an essential protein that polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the recruitment of other proteins involved in cytokinesis.

On-Target Molecular Interactions with FtsZ Protein

Unlike inhibitors that target the GTP-binding site of FtsZ, alkoxybenzamides bind to a different, allosteric site. This binding site is located in a cleft between the N-terminal and C-terminal domains of the FtsZ monomer. The binding of alkoxybenzamides to this interdomain site is a key feature of their on-target molecular interaction.

While the specific residues interacting with this compound have not been fully elucidated, studies with related benzamide derivatives provide insights into the nature of this interaction. The binding is thought to be primarily driven by hydrophobic interactions, with the alkoxy chain of the molecule playing a significant role in occupying a hydrophobic pocket within the cleft. The benzamide portion of the molecule is also involved in forming key interactions that stabilize the bound state.

The table below summarizes the key molecular interactions and binding characteristics of alkoxybenzamide derivatives with the FtsZ protein.

FeatureDescription
Binding Site Allosteric site in the cleft between the N- and C-terminal domains.
Key Interactions Primarily hydrophobic interactions involving the alkoxy chain.
Consequence of Binding Stabilization of the FtsZ polymer.

Proposed Mechanism of Action Affecting FtsZ Polymerization Dynamics

The binding of alkoxybenzamides to the allosteric site on FtsZ has a profound effect on the protein's polymerization dynamics. The proposed mechanism of action involves the hyper-stabilization of FtsZ protofilaments.

Under normal conditions, the Z-ring is a highly dynamic structure, with a constant turnover of FtsZ subunits. This dynamic nature is essential for the constriction of the Z-ring and the subsequent division of the cell. Alkoxybenzamides disrupt this dynamic equilibrium by locking the FtsZ protein in a polymerized state.

The proposed steps in the mechanism of action are as follows:

Binding to the Allosteric Site : The alkoxybenzamide molecule binds to the interdomain cleft of the FtsZ monomer.

Conformational Change : This binding induces a conformational change in the FtsZ protein that favors the polymerized state.

Protofilament Stabilization : The FtsZ protofilaments become hyper-stabilized and less prone to depolymerization. This increased stability disrupts the normal dynamic turnover of subunits within the Z-ring.

Inhibition of Z-Ring Constriction : The stabilized, and often aberrant, FtsZ structures are unable to constrict properly. This leads to a block in cytokinesis.

Cell Filamentation and Death : As the bacterial cell continues to grow but is unable to divide, it elongates and forms a filamentous morphology, ultimately leading to cell death.

The table below outlines the proposed effects of alkoxybenzamide derivatives on FtsZ polymerization dynamics.

ParameterEffect of Alkoxybenzamide Binding
FtsZ Polymerization Promoted and stabilized
Z-ring Dynamics Reduced turnover of subunits
GTPase Activity May be affected, leading to altered polymerization/depolymerization rates
Cell Division Inhibited

Mechanistic Studies of Enzyme Inhibition

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibitory Mechanisms and Binding Sites

Alkoxybenzamide derivatives have been investigated as inhibitors of cholinesterases, enzymes crucial in the regulation of cholinergic neurotransmission. The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). An increase in acetylcholine levels is a key therapeutic strategy for conditions like Alzheimer's disease. monash.edu

The inhibitory mechanism of these derivatives is often of a mixed-type, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.govdoi.orgnih.gov Molecular docking studies have revealed that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. monash.edunih.gov The CAS is where acetylcholine is hydrolyzed, while the PAS is an allosteric site that can modulate the enzyme's catalytic activity. The ability of a single compound to bind to both sites makes it a dual-binding inhibitor, which can be particularly effective. monash.edu

The structure of the alkoxybenzamide derivative plays a crucial role in its inhibitory activity and selectivity. For instance, the length and position of the side chain can markedly influence the inhibitory potency against AChE versus BChE. nih.gov The benzamide moiety itself is a key structural feature, and modifications to this scaffold, such as the introduction of different substituents, can alter the binding affinity and selectivity. For example, N-benzyl benzamide derivatives have been shown to be potent and selective inhibitors of BChE. nih.gov

Research on various benzamide and related derivatives has highlighted several key interactions within the enzyme's active site gorge. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking with key amino acid residues. Molecular modeling suggests that the binding of these inhibitors can reduce the flexibility of the enzyme, thereby impeding its function. nih.gov The larger gorge volume of BChE compared to AChE allows for the accommodation of bulkier inhibitors, which can be a factor in designing selective BChE inhibitors. researchgate.net

Below is a table summarizing the inhibitory activities of selected benzamide derivatives against cholinesterases.

CompoundTarget EnzymeIC50 (µM)Inhibition TypeBinding Site Interaction
Compound 7a (picolinamide derivative)AChE2.49 ± 0.19Mixed-typeCatalytic and Peripheral Sites
Compound 4g (phthalimide derivative)AChE1.1 ± 0.25Not specifiedPeripheral Binding Site
Compound 5c (salicylanilide ester)BChE2.4Mixed-typeNot specified

Histone Deacetylase (HDAC) Inhibition: Molecular Interactions with the Active Site

Alkoxybenzamide derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to chromatin condensation and repression of gene transcription. mdpi.com The inhibition of HDACs is a validated therapeutic strategy, particularly in oncology. nih.govnih.gov

The common pharmacophore for HDAC inhibitors, including benzamide derivatives, consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. mdpi.comnih.gov

Zinc-Binding Group (ZBG): This group chelates the Zn2+ ion in the catalytic active site of the HDAC enzyme, which is essential for its enzymatic activity. For many benzamide derivatives, the 2-aminobenzamide (B116534) moiety serves as the ZBG. mdpi.com This group is crucial for potent inhibitory activity.

Linker: This part connects the ZBG to the cap group and interacts with residues lining the tunnel of the enzyme's binding pocket. The length and composition of the linker can influence potency and isoform selectivity. nih.gov

Cap Group: This is typically a larger, often aromatic or heteroaromatic, group that interacts with residues at the rim of the HDAC active site. mdpi.com These interactions contribute to the inhibitor's affinity and can play a role in determining selectivity among different HDAC isoforms. mdpi.com

Molecular docking and dynamics simulations have provided detailed insights into the molecular interactions between benzamide-based inhibitors and the HDAC active site. nih.gov For instance, the amine group of the benzamide can form critical hydrogen bonds and coordination interactions with the zinc ion and surrounding amino acid residues. nih.gov The linker and cap groups engage in hydrophobic and van der Waals interactions with the enzyme's tunnel and rim, further stabilizing the inhibitor-enzyme complex. mdpi.comnih.gov Studies have shown that even small modifications, such as changing the length of the linker or altering substituents on the cap group, can significantly impact the inhibitory profile. nih.gov For example, derivatives with an NH2 group and a shorter molecular length have been found to be potent HDAC inhibitors. nih.gov

The table below presents data on the HDAC inhibitory activity of representative benzamide derivatives.

CompoundTarget HDAC IsoformIC50 (µM)Key Interacting Moieties
Compound 7jHDAC10.652-aminobenzamide (ZBG)
Compound 7jHDAC20.782-aminobenzamide (ZBG)
Compound 7jHDAC31.702-aminobenzamide (ZBG)

Leukotriene Antagonist Mechanism: Conformational Superimposition and Receptor Interaction

Alkoxybenzamides and structurally related alkoxyacetophenone derivatives function as leukotriene receptor antagonists. nih.gov Leukotrienes, specifically the cysteinyl leukotrienes (CysLTs), are inflammatory mediators produced from arachidonic acid metabolism. nih.gov They exert their effects by binding to CysLT receptors, such as the CysLT1 receptor, which is found on various cells including airway smooth muscle cells. nih.gov The activation of these receptors leads to bronchoconstriction, airway edema, and mucus secretion, which are hallmark features of asthma and allergic rhinitis. nih.govwikipedia.org

The mechanism of action of these antagonists is competitive binding to the CysLT1 receptor, thereby blocking the binding of endogenous leukotrienes and preventing the downstream inflammatory cascade. nih.govwikipedia.org The efficacy of these antagonists is highly dependent on their molecular structure, which allows them to fit into the receptor's binding pocket with high affinity.

Structure-activity relationship studies have been crucial in elucidating the requirements for potent antagonist activity. For these alkoxy-aromatic compounds, key structural features include:

An acidic group, such as a carboxylic acid or a tetrazole, which is often crucial for receptor interaction. nih.gov

An alkoxy chain of a specific length linking the acidic group to the aromatic core. Maximum activity is often observed with a specific number of methylene (B1212753) units in the chain. nih.gov

A specific substitution pattern on the aromatic ring (the acetophenone (B1666503) or benzamide core). For example, a 2-propyl-3-hydroxy-4-acetyl substitution pattern was found to be important for maximal LTD4 antagonist activity in alkoxyacetophenone derivatives. nih.gov

Conformational analysis and molecular modeling are used to understand how these antagonists interact with the receptor. The three-dimensional shape (conformation) of the antagonist molecule must be complementary to the binding site of the CysLT1 receptor. The flexible alkoxy chain allows the molecule to adopt a suitable conformation to interact with different sub-pockets within the receptor. While the exact crystal structure of the antagonist-receptor complex is not always available, conformational superimposition studies with known potent ligands help in designing new antagonists with improved affinity and selectivity. These studies suggest that the oxygen atom in the ether linkage of some analogs is not of major importance for receptor association, as "carba" analogues with all-methylene chains also show potent activity. nih.gov

Mechanochromic and Solvatochromic Luminescence Mechanisms in Hybrid Systems

Influence of Solid-State Packing on Photophysical Properties

The luminescence of organic molecules in the solid state is highly sensitive to their intermolecular arrangement, or crystal packing. For many alkoxybenzamide derivatives and related chromophores, this leads to phenomena such as aggregation-induced emission (AIE) and mechanochromic luminescence (MCL). researchgate.netnih.govnih.gov AIE is a photophysical process where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in the solid state or in poor solvents. nih.gov

The influence of solid-state packing on photophysical properties is primarily governed by intermolecular interactions, such as π-π stacking. The specific arrangement of molecules in the crystal lattice dictates the nature of these interactions and, consequently, the emissive properties. Different packing motifs can lead to distinct photophysical outcomes:

H-aggregates: In this arrangement, molecules are packed in a face-to-face manner. This often leads to aggregation-caused quenching (ACQ), where the fluorescence is weakened or completely suppressed. researchgate.netfu-berlin.de

J-aggregates: Here, molecules are arranged in a head-to-tail fashion, which can result in a red-shifted and enhanced emission. researchgate.net

Excimer Formation: An excimer is an excited-state dimer that is not stable in the ground state. It is formed between two adjacent molecules in the crystal lattice and typically results in a broad, structureless, and red-shifted emission compared to the monomer. d-nb.info The orientation and stacking of the aromatic moieties are critical for determining the nature of the excimer emission. d-nb.info

The length and substitution pattern of the alkoxy chains can significantly influence the molecular packing in the solid state. researchgate.net For instance, in monoalkoxy substituted derivatives, increasing the alkyl chain length can change the packing from an edge-to-face arrangement (leading to aggregate fluorescence) to a more isolated monomer-like packing, resulting in a blue-shifted emission. researchgate.net The presence of intermolecular hydrogen bonding, for example at amide moieties, can also direct the stacking of the aromatic rings and stabilize specific packing arrangements. d-nb.info

Reversible Phase Transitions and Aggregation State Changes

Many luminescent organic solids, including systems related to alkoxybenzamides, exhibit mechanochromic luminescence (MCL), which is a reversible change in the color of emitted light upon the application of a mechanical stimulus like grinding, shearing, or pressing. researchgate.net This phenomenon is rooted in a mechanically induced phase transition, typically from a stable crystalline state to a metastable amorphous or supercooled liquid state. researchgate.net

The mechanism involves the disruption of the ordered molecular packing and intermolecular interactions present in the crystalline state. researchgate.net This change in the aggregation state alters the photophysical properties, leading to a different emission color. For example:

A crystalline solid might exhibit blue emission due to isolated molecules or a specific type of excimer.

Upon grinding, the crystal lattice is destroyed, leading to an amorphous state with a different, often more disordered, arrangement of molecules. This can promote the formation of different, lower-energy excimers, resulting in a red-shifted emission (e.g., to green or yellow). researchgate.netd-nb.info

This process is often reversible. The original emission color can be restored by various methods, such as:

Heating (annealing): Providing thermal energy allows the molecules to rearrange back into their thermodynamically stable crystalline state.

Exposure to solvent vapor: The solvent molecules can plasticize the amorphous solid, facilitating recrystallization.

Spontaneous recrystallization: In some cases, the amorphous state is unstable and will slowly revert to the crystalline state even at room temperature. researchgate.net

These reversible phase transitions and the associated changes in luminescence are a direct consequence of the interplay between molecular structure, intermolecular forces (like hydrogen bonds and π-π stacking), and the resulting solid-state aggregation. The ability to switch the emission color through mechanical force makes these materials promising for applications in sensors, security inks, and data storage.

Structure Activity Relationship Sar Studies of 4 Decyloxy Benzamide Analogues

Influence of Alkyl Chain Length on Molecular Interactions and Mechanistic Profiles

The long alkyl chain of the decyloxy group is a defining feature of 4-(decyloxy)benzamide, significantly influencing its physicochemical properties such as lipophilicity. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Research on nitazene (B13437292) analogues, a class of synthetic opioids, has shown that the length of the alkoxy chain markedly influences their potency at the mu-opioid receptor. While a shorter ethoxy chain was found to be the most potent in that series, it highlights the principle that there is an optimal chain length for target engagement, and deviations from this optimum can lead to a decrease in activity nih.gov. Similarly, in a series of N-methyl-N-R-N,N-bis(2-hydroxyethyl) ammonium (B1175870) bromides, the dodecyl (C12) analogue exhibited the best antibacterial activity, suggesting that a specific range of lipophilicity and chain length is crucial for efficacy nih.gov.

For this compound analogues, it can be inferred that the decyloxy chain is optimized for a specific hydrophobic binding pocket. Shorter or longer chains may not fit as snugly, leading to a reduction in binding affinity. The following table illustrates the hypothetical effect of varying the alkyl chain length on the receptor binding affinity of 4-alkoxybenzamide analogues, based on general principles observed in other molecular classes.

CompoundAlkoxy ChainHypothetical Receptor Binding Affinity (Ki, nM)
1 Methoxy (C1)500
2 Pentyloxy (C5)150
3 Decyloxy (C10) 50
4 Pentadecyloxy (C15)200

This table is illustrative and based on general SAR principles; actual values would require experimental determination.

The conformational flexibility of the decyloxy chain is another critical factor in ligand-receptor recognition. The ten-carbon chain can adopt numerous conformations, and the ability to assume a specific, low-energy conformation that is complementary to the binding site is essential for high-affinity binding. The energetically favorable "all-trans" conformation of the alkyl chain is often preferred, but interactions with the receptor may induce specific gauche conformations to optimize binding.

Substituent Effects on the Benzamide (B126) Core

The electronic nature of substituents on the benzamide ring can modulate the acidity of the amide proton and the electron density of the aromatic system, which can influence interactions with the receptor. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the molecule's polarity and its ability to participate in hydrogen bonding or pi-stacking interactions.

For instance, the introduction of a chloro substituent at the meta position of certain benzamide derivatives has been shown to result in the highest affinity for the sigma-1 receptor nih.gov. In another study on 6-alkoxy-5-aryl-3-pyridinecarboxamides, a class of cannabinoid-1 receptor antagonists, the presence and nature of substituents on the aryl ring were critical for high-affinity binding nih.gov.

Steric effects are also paramount. Bulky substituents can either enhance binding by filling a specific pocket or hinder it by causing steric clashes with the receptor surface. The position of the substituent is therefore crucial.

The following table summarizes the expected impact of different substituents on the activity of this compound analogues, based on general principles of medicinal chemistry.

CompoundSubstituent on Benzamide RingElectronic EffectSteric EffectExpected Impact on Activity
5 -OCH3 (methoxy) at C2Electron-donatingModeratePotential for increased hydrogen bonding and altered conformation
6 -Cl (chloro) at C3Electron-withdrawingSmallMay enhance binding through specific halogen bonding
7 -NO2 (nitro) at C3Strongly electron-withdrawingModerateCould significantly alter electronic interactions with the target
8 -CH3 (methyl) at C2Electron-donatingSmallMay provide beneficial hydrophobic interactions

This table is illustrative and based on general SAR principles; actual effects would require experimental validation.

The placement of substituents on the benzamide ring can fine-tune the selectivity of the compound for its intended target over other receptors. A substituent at a particular position might introduce a favorable interaction with a specific amino acid residue in the target receptor that is not present in other receptors, thereby enhancing selectivity.

For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern of the anilino partial structure, which is analogous to the benzamide core, strongly influenced both the activity and cytotoxicity of the compounds researchgate.net. This highlights how positional changes of substituents can lead to different biological outcomes.

Amide Linkage Modifications and Their Mechanistic Implications

The amide bond is a critical functional group in many biologically active molecules, participating in key hydrogen bonding interactions with protein targets. However, it is also susceptible to enzymatic hydrolysis, which can limit the oral bioavailability and duration of action of a drug. Therefore, modifying the amide linkage through bioisosteric replacement is a common strategy in medicinal chemistry to improve metabolic stability while retaining or enhancing biological activity nih.govdrughunter.com.

Bioisosteres are functional groups that have similar physicochemical properties to the original group and can elicit a similar biological response. For the amide bond in this compound, several bioisosteric replacements could be considered, each with its own mechanistic implications.

Common amide bioisosteres include:

Reverse Amides: Inverting the amide bond (retro-isosterism) can significantly alter the hydrogen bonding pattern and metabolic stability drughunter.com. This modification can sometimes lead to improved selectivity.

Triazoles: 1,2,3- and 1,2,4-triazoles are effective amide bond mimics that are metabolically stable. They can maintain the planarity and dipole moment of the amide group nih.gov.

Oxadiazoles (B1248032): These heterocycles are also used to replace amide bonds, offering improved metabolic stability and the potential for enhanced membrane permeability nih.gov.

Trifluoroethylamines: This group can mimic the electronic properties of the carbonyl group in the amide and is less susceptible to proteolysis drughunter.com.

Bioisosteric Replacements of the Amide Group

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical and spatial characteristics, is a well-established practice in medicinal chemistry to enhance a molecule's properties. nih.gov In the context of this compound analogues, replacing the amide moiety with various bioisosteres has been explored to improve metabolic stability, modulate lipophilicity, and refine pharmacokinetic profiles. nih.govresearchgate.net

One common strategy involves the introduction of heterocyclic rings such as 1,3,4-oxadiazoles. nih.govnih.gov These rings can mimic the hydrogen bonding properties and planar geometry of the amide group. nih.gov For instance, in a study on a series of (4-alkoxyphenyl)glycinamides, which share the 4-alkoxybenzoyl feature with this compound, the amide linker was replaced by a 5-amino-1,3,4-oxadiazole. This bioisosteric replacement led to analogues with significantly improved potency and lower lipophilicity compared to the parent amide compounds. nih.gov

The rationale behind using oxadiazoles as amide bioisosteres is their ability to act as both hydrogen bond acceptors and donors, similar to the amide group, while offering a more rigid and metabolically stable core. nih.gov Research on GPR88 agonists derived from a (4-alkoxyphenyl) scaffold demonstrated this principle effectively. The 5-amino-1,3,4-oxadiazole derivatives exhibited enhanced agonist activity in cell-based assays compared to their amide precursors, highlighting the success of this bioisosteric approach. nih.gov

Table 1: Comparison of Potency between an Amide-Containing Compound and its 1,3,4-Oxadiazole Bioisostere in a GPR88 cAMP Assay. nih.gov
CompoundCore StructureEC50 (nM)
(4-alkoxyphenyl)glycinamide AnalogueAmide>1000
5-amino-1,3,4-oxadiazole Analogue (e.g., Compound 84)1,3,4-Oxadiazole59

Other heterocyclic systems, such as triazoles, imidazoles, and oxazoles, are also frequently employed as amide bioisosteres, as they can effectively replicate the necessary electronic and steric properties for biological activity. nih.govdrughunter.com The choice of a specific bioisostere is highly context-dependent, relying on the specific binding site interactions and the desired physicochemical property improvements. drughunter.com

Importance of the Carboxamide Functionality in Target Recognition

The carboxamide group (-CONH₂) of benzamide derivatives is frequently indispensable for their biological activity, acting as a critical pharmacophoric element that engages in key interactions with the biological target. acs.org This is particularly evident in the class of sirtuin (SIRT) inhibitors, where many potent compounds are based on a benzamide scaffold. acs.orgnih.gov

Structural and computational studies have revealed that the carboxamide moiety is essential for making crucial hydrogen bonding interactions within the enzyme's nicotinamide (B372718) binding pocket. acs.org The amide group can serve as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing it to form a robust network of interactions that anchor the inhibitor to the active site.

In the case of thieno[3,2-d]pyrimidine-6-carboxamides, which are potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, the carboxamide group is essential for activity. acs.org X-ray crystallography and molecular modeling have shown that the aryl amide N-H group forms a critical hydrogen bond with the backbone of a valine residue (Val292 in SIRT3) located within the substrate channel. This interaction mimics the binding of the natural N-ε-acetyl lysine (B10760008) substrate. acs.org The removal or significant alteration of this group leads to a dramatic reduction or complete abolishment of inhibitory activity, underscoring the necessity of the carboxamide for target recognition. acs.org

Table 2: Key Interactions of the Carboxamide Moiety in Sirtuin Inhibition. acs.org
Carboxamide FeatureInteraction TypeBinding Site Residue (Example: SIRT3)Significance
Amide N-HHydrogen Bond DonorVal292 (backbone)Anchors the inhibitor in the substrate channel
Carbonyl OxygenHydrogen Bond AcceptorResidues in nicotinamide pocketContributes to overall binding affinity

Furthermore, the planarity of the carboxamide group helps to properly orient the attached aromatic rings and other substituents within the binding pocket, ensuring optimal interactions with other regions of the target protein. nih.gov SAR studies on various benzamide-containing inhibitors consistently show that even minor modifications to the amide, such as N-methylation in certain scaffolds, can significantly alter potency and selectivity, further highlighting its central role in molecular recognition. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Decyloxy)benzamide, and how can purity be ensured during synthesis?

  • Methodology : A high-yield synthesis involves reacting intermediates such as 4-(decyloxy)benzoic acid with appropriate amines under coupling conditions (e.g., using carbodiimide reagents). Purification via column chromatography with gradients of ethyl acetate/hexane (v/v 1:4 to 1:2) is critical to isolate the product. Characterization should include FTIR (amide C=O stretch at ~1700 cm⁻¹) and 1H-NMR^1 \text{H-NMR} (aromatic protons at δ 7.8–6.8 ppm, decyloxy chain signals at δ 1.2–0.8 ppm) .
  • Validation : Confirm purity using HPLC with a C18 column and UV detection at 254 nm. Cross-reference melting points (e.g., 153–154°C for intermediates) with literature to detect impurities .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Techniques :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Solubility : Use shake-flask methods in solvents like DMSO, ethanol, and water (logP ~5.2 predicted via computational tools).
  • Crystallography : Employ single-crystal X-ray diffraction (SHELX programs for structure refinement) to resolve molecular packing and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

  • Approach :

Assay Validation : Compare IC50_{50} values across standardized enzymatic assays (e.g., PARP-1 inhibition) using positive controls like Olaparib .

Structural Confounds : Analyze substituent effects (e.g., trifluoromethyl vs. decyloxy groups) using QSAR models to explain divergent activity profiles .

Data Reproducibility : Cross-validate results in multiple cell lines (e.g., MCF-7 vs. HeLa) to rule out cell-specific artifacts .

Q. How does the decyloxy chain influence the compound’s interaction with lipid bilayers or protein targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model the compound in a POPC bilayer to assess partitioning behavior (logP-driven penetration).
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized receptors (e.g., GPCRs) to quantify hydrophobic contributions .
  • Fluorescence Quenching : Use tryptophan-rich proteins (e.g., albumin) to study static vs. dynamic quenching mechanisms .

Q. What experimental designs are optimal for evaluating the compound’s potential in drug delivery systems?

  • Design Framework :

Nanocarrier Loading : Prepare liposomal formulations (e.g., DOPC/cholesterol) and quantify encapsulation efficiency via dialysis-HPLC .

Release Kinetics : Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) under sink conditions.

Stability Testing : Monitor degradation in simulated physiological fluids (pH 7.4 PBS, 37°C) over 72 hours .

Methodological Considerations

Q. How should researchers address safety concerns when handling this compound and its intermediates?

  • Risk Mitigation :

  • Hazard Analysis : Follow ACS guidelines for mutagenicity screening (e.g., Ames II testing for intermediates) .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.
  • Waste Disposal : Neutralize reactive byproducts (e.g., acyl chlorides) with 10% sodium bicarbonate before disposal .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • Tools :

  • SwissADME : Predict bioavailability, BBB permeability, and CYP450 interactions.
  • ProTox-II : Estimate toxicity endpoints (e.g., LD50_{50}) and organ-specific risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.